Milbemycin D

Description

Historical Context of Discovery and Isolation

The journey of milbemycins began in 1967 when a metabolite, initially designated B-41, was discovered by A. Aoki at Hokkai Sankyo. cabidigitallibrary.org This substance, derived from the fermentation of an actinomycete, demonstrated remarkable acaricidal activity against plant mites and their eggs. cabidigitallibrary.org The producing organism was later identified as a new subspecies of Streptomyces hygroscopicus, named S. hygroscopicus subsp. aureolacrimosus, which was isolated from a soil sample in Hokkaido, Japan. cabidigitallibrary.org The name "milbemycin" was coined from the German word for mites ("Milben") combined with the conventional suffix "-mycin" for antibiotics produced by Streptomyces, despite the compounds lacking antimicrobial activity. cabidigitallibrary.org

It was not until 1972 that the complex structure of one of the B-41 metabolites was elucidated by H. Mishima and his team through X-ray crystallographic analysis and other spectroscopic methods. cabidigitallibrary.org Subsequent research led to the isolation and characterization of a family of structurally related compounds. Milbemycin D, along with milbemycins E, F, G, and H, were later isolated from a high-yield mutant strain of Streptomyces hygroscopicus subsp. aureolacrimosus, obtained through ultraviolet irradiation. nih.gov The isolation process involved adsorption onto a resinous adsorbent, elution with aqueous methanol (B129727), and separation via silica (B1680970) gel column chromatography. nih.gov this compound was obtained as colorless needles after recrystallization. nih.gov

Classification within Macrocyclic Lactone Antiparasitics

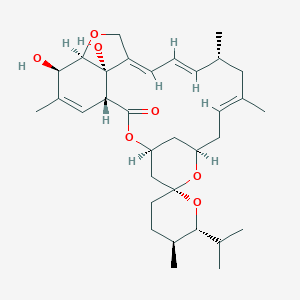

This compound belongs to the milbemycin subfamily of macrocyclic lactones (MLs), a class of compounds widely used as antiparasitic agents. frontiersin.orgtodaysveterinarypractice.com The MLs are broadly divided into two main subfamilies: the avermectins and the milbemycins. frontiersin.org Both share a common pharmacophore, which includes a 16-membered macrocyclic lactone ring fused with a benzofuran (B130515) and a spiroketal system. frontiersin.org

A key structural distinction between the milbemycins and the avermectins, such as ivermectin, is that milbemycins are not substituted at the C-13 position of the macrocyclic ring. cabidigitallibrary.org The major naturally produced milbemycins, including Milbemycin A3, A4, and D, differ from each other in the substitution at the C-25 position. cabidigitallibrary.org The structural similarities between these two subfamilies result in a similar mode of action and a considerable overlap in their biological activity spectrum. cabidigitallibrary.orgfrontiersin.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected paths, driven by its biological activity and the desire to improve upon its natural properties.

Biosynthesis and Strain Improvement: A significant area of research has focused on understanding and manipulating the biosynthetic pathway of milbemycins to increase production yields. cabidigitallibrary.orgwikipedia.orgresearcher.life Studies have identified the precursor units for the biosynthesis of the milbemycin skeleton, with the basic structure being formed from acetate (B1210297) and propionate (B1217596) units, and the C-25 isopropyl group derived from isobutyrate. cabidigitallibrary.org Research into the genetic basis of milbemycin production in Streptomyces species, such as S. bingchenggensis, aims to enhance yields through metabolic engineering and synthetic biology approaches. wikipedia.orgresearcher.liferesearchgate.net

Chemical Synthesis and Derivatization: The low fermentation yield of this compound spurred investigations into its chemical synthesis and the creation of more potent and safer derivatives. cabidigitallibrary.orgacs.org A major breakthrough in this area was the development of milbemycin oxime, a mixture of the 5-oxime derivatives of milbemycin A3 and A4, which exhibited a broader anthelmintic spectrum and improved safety. cabidigitallibrary.org Research has also explored modifications at the C-5 position of this compound and other milbemycins, revealing that the hydroxyl group at this position is crucial for retaining anthelmintic activity. tandfonline.comnih.gov

Mechanism of Action: The mode of action of milbemycins has been a central topic of pharmacological research. frontiersin.orgwikipedia.orgchemicalbook.com It is now understood that milbemycins, like avermectins, act by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. frontiersin.orgwikipedia.org This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which in turn causes paralysis and death of the parasite. todaysveterinarypractice.comwikipedia.orgchemicalbook.com This mechanism provides a high degree of selectivity for invertebrates, as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, to which milbemycins have a lower affinity. frontiersin.orgnih.gov

Efficacy and Spectrum of Activity: Numerous studies have investigated the efficacy of this compound and its derivatives against a wide range of parasites. cabidigitallibrary.orgnih.govavma.org Early research confirmed its activity against mites and later, its anthelmintic properties. cabidigitallibrary.orgcabidigitallibrary.org Specific studies have detailed its effects on parasites such as Dirofilaria immitis, the causative agent of canine heartworm disease. nih.govavma.org This line of research has been crucial in defining the potential applications of this compound in veterinary medicine.

Interactive Data Table: Key Research Areas for this compound

| Research Area | Key Findings | Representative Citations |

| Discovery & Isolation | Isolated from Streptomyces hygroscopicus subsp. aureolacrimosus. Structure elucidated in the 1970s. | cabidigitallibrary.orgnih.gov |

| Classification | A macrocyclic lactone, part of the milbemycin subfamily. Lacks a C-13 substituent, unlike avermectins. | cabidigitallibrary.orgfrontiersin.org |

| Biosynthesis | Polyketide synthesis pathway identified. Research ongoing to improve yields via genetic engineering. | cabidigitallibrary.orgwikipedia.orgresearcher.life |

| Chemical Synthesis | Total synthesis has been achieved. Focus on creating more potent and safer derivatives like milbemycin oxime. | cabidigitallibrary.orgacs.orgtandfonline.com |

| Mechanism of Action | Binds to glutamate-gated chloride channels in invertebrates, causing paralysis. | frontiersin.orgwikipedia.orgchemicalbook.com |

| Efficacy | Potent against a range of parasites, notably mites and various nematodes. | cabidigitallibrary.orgnih.govavma.org |

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRYQGQPDBOAU-WZBVPYLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-81-3 | |

| Record name | Milbemycin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Biosynthesis, and Production of Milbemycin D

Natural Sources and Fermentation Processes

The production of milbemycins, including Milbemycin D, is primarily achieved through fermentation processes utilizing specific strains of Streptomyces bacteria.

Streptomyces hygroscopicus subsp. aureolacrimosus is the principal microorganism responsible for the natural production of milbemycins. frontiersin.orgusbio.net This bacterium, through submerged fermentation, synthesizes a range of milbemycin analogues. The initial discovery and subsequent isolation of milbemycins were from the fermentation broths of this species. drugfuture.com Fermentation studies, conducted in both shake flasks and larger-scale jar fermentors, have been central to understanding and optimizing the production of these compounds. nih.gov The isolation process typically involves adsorption of the metabolites onto a resinous adsorbent, followed by elution and separation using techniques like silica (B1680970) gel column chromatography. nih.gov this compound, specifically, can be obtained as colorless needles after recrystallization. nih.gov

Mutant strains of S. hygroscopicus subsp. aureolacrimosus, developed through methods like ultraviolet irradiation, have been shown to be high-yield producers of various milbemycins, including this compound. nih.govsoton.ac.uk These mutant strains have been instrumental in the discovery of new milbemycin analogues, some of which feature an isopropyl side chain at the C-25 position, a characteristic of this compound. nih.gov

While S. hygroscopicus subsp. aureolacrimosus is a primary source, other Streptomyces species are also known to produce milbemycins. These include Streptomyces bingchenggensis, Streptomyces cyaneogriseus, Streptomyces griseochromogenes, and Streptomyces nanchangensis. wikipedia.orgresearchgate.net S. bingchenggensis, in particular, has become a significant industrial producer of milbemycins. researchgate.netresearchgate.net The identification of these additional producer strains has broadened the potential for discovering novel milbemycin structures and for developing more efficient production platforms.

| Streptomyces Species | Role in Milbemycin Production |

| S. hygroscopicus subsp. aureolacrimosus | Primary natural producer of milbemycins. frontiersin.orgusbio.net |

| S. bingchenggensis | A key industrial producer of milbemycins. researchgate.netresearchgate.net |

| S. cyaneogriseus | Known producer of milbemycins. wikipedia.orgresearchgate.net |

| S. griseochromogenes | Known producer of milbemycins. wikipedia.orgresearchgate.net |

| S. nanchangensis | Known producer of milbemycins. wikipedia.orgresearchgate.net |

Elucidation of Biosynthetic Pathways

Understanding the genetic and molecular basis of milbemycin biosynthesis is crucial for enhancing its production and for generating novel derivatives through genetic engineering.

The biosynthesis of milbemycins is governed by a large polyketide synthase (PKS) system, encoded by a cluster of genes. The milbemycin biosynthetic gene cluster (often referred to as the 'mil' cluster) has been identified and sequenced in several producer strains, including S. bingchenggensis and S. nanchangensis. wikipedia.orgresearchgate.net These gene clusters contain the necessary enzymatic machinery for the assembly of the complex macrolide backbone of milbemycins. The organization of the milbemycin gene cluster shares homology with the avermectin (B7782182) biosynthetic gene cluster, providing insights into the evolutionary relationship between these two important classes of compounds. wikipedia.org A notable feature in S. nanchangensis and S. bingchenggensis is that the milA1 gene, which encodes the loading module and the first two extension modules of the PKS, is located a significant distance away from the other PKS genes in the cluster. researcher.life

The production of milbemycins is tightly regulated at the genetic and molecular level. Transcription of the biosynthetic gene clusters is often controlled by pathway-specific regulatory proteins. frontiersin.org For instance, in S. bingchenggensis, a novel ArpA/AfsA-type system, designated SbbR/SbbA, has been identified as a regulator of milbemycin biosynthesis. frontiersin.org Additionally, other regulatory genes, such as milR, a cluster-situated regulator, play a crucial role in controlling the expression of the biosynthetic genes. researchgate.net Overexpression of pathway-specific transcriptional activators, like MilR, has been shown to enhance milbemycin production. researcher.life Understanding these complex regulatory networks is a key area of research aimed at improving milbemycin titers. researchgate.net

Strain Improvement Strategies for Enhanced Biosynthesis

Efforts to increase the yield of milbemycins have focused on various strain improvement strategies, ranging from classical mutagenesis to modern genetic engineering techniques.

One common approach is random mutagenesis, using techniques like UV irradiation or chemical mutagens, to generate high-producing strains. nih.govsoton.ac.ukresearchgate.net This traditional method, while effective, can be time-consuming. nih.gov

More targeted metabolic engineering strategies are also being employed. This includes the deletion of genes encoding for competing pathways or for enzymes that produce undesired byproducts. For example, inactivating the C5-O-methyltransferase gene (aveD) in an avermectin-producing host engineered to produce milbemycins resulted in increased production of milbemycins A3/A4 and a trace amount of this compound. nih.govresearchgate.netconfex.com

Combinatorial biosynthesis, which involves swapping genes or modules between different PKS pathways, has also shown promise. Researchers have successfully engineered the avermectin-producing strain Streptomyces avermitilis to produce milbemycins by replacing parts of its avermectin PKS with the corresponding components from the milbemycin PKS. researcher.lifenih.govresearchgate.net This approach not only offers a way to produce existing milbemycins in a high-titer host but also opens up the possibility of creating novel, hybrid macrolides with potentially improved properties. nih.gov

| Strategy | Description | Example |

| Random Mutagenesis | Inducing mutations to select for higher-yielding strains. | Use of UV irradiation on S. hygroscopicus subsp. aureolacrimosus. nih.govsoton.ac.uk |

| Metabolic Engineering | Targeted genetic modifications to optimize metabolic pathways. | Inactivation of the C5-O-methyltransferase gene to increase specific milbemycin production. nih.govresearchgate.netconfex.com |

| Combinatorial Biosynthesis | Combining genes from different biosynthetic pathways to create new compounds or improve production. | Engineering S. avermitilis to produce milbemycins by swapping PKS modules. researcher.lifenih.govresearchgate.net |

Random Mutagenesis and Screening Techniques

Random mutagenesis followed by high-throughput screening represents a foundational and cost-effective strategy for improving the production of secondary metabolites in industrial microbiology. researchgate.netresearchgate.net This approach involves exposing a microbial population to mutagens to induce widespread, non-specific genetic alterations and then screening the resulting mutants for desired traits, such as increased antibiotic production. researchgate.net

For milbemycin-producing strains like Streptomyces bingchenggensis, various physical and chemical mutagens have been employed to generate high-yielding variants. frontiersin.org Commonly used methods include treatment with chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and exposure to physical mutagens such as ultraviolet (UV) radiation and atmospheric and room temperature plasma (ARTP). frontiersin.orgnih.govajol.info These techniques have been instrumental in elevating milbemycin titers to levels suitable for industrial consideration. nih.gov

A notable success of this strategy is the development of the S. bingchenggensis BC04 strain. This high-yield producer, which serves as a parent strain for further rational engineering, was obtained from the wild-type strain through multiple rounds of random mutagenesis. mdpi.comsemanticscholar.org This classical strain improvement program successfully increased the milbemycin titer from approximately 1200 mg/L in the wild-type to around 2500 mg/L in the BC04 mutant. mdpi.comsemanticscholar.org Similarly, the mutant strain S. bingchenggensis BC-X-1 was generated through NTG mutation to improve the production profile before undergoing further optimization of its fermentation medium. ajol.info

**Table 1: Examples of Random Mutagenesis in Milbemycin-Producing *Streptomyces***

| Parent Strain | Mutagenesis Method | Resulting Strain | Key Improvement | Reference(s) |

|---|---|---|---|---|

| S. bingchenggensis (Wild-Type) | Random Mutagenesis | BC04 | Increased milbemycin titer from ~1200 mg/L to ~2500 mg/L. | mdpi.com, semanticscholar.org |

| S. bingchenggensis | NTG | BC-X-1 | Improved production profile, enabling further optimization. | ajol.info |

| S. bingchenggensis | NTG, UV, ARTP | Industrial Strains | Achieved significant increases in milbemycin titers. | frontiersin.org, nih.gov |

Targeted Metabolic Engineering Approaches

Following the initial yield improvements from random mutagenesis, targeted metabolic engineering offers a rational approach to further enhance production. This involves precise genetic modifications to the microorganism's metabolic pathways. By analyzing the genome and understanding the biosynthetic and regulatory networks, specific genes can be identified and manipulated to increase the flux of precursors, remove metabolic bottlenecks, and upregulate the expression of the biosynthetic gene cluster. researchgate.net

In S. bingchenggensis, several successful metabolic engineering strategies have been implemented to boost milbemycin production:

Engineering Regulatory Genes: The biosynthesis of milbemycins is controlled by a complex regulatory network. Manipulation of key transcriptional regulators has proven effective. For instance, inactivating the gene sbbA, part of an ArpA/AfsA-type regulatory system, in the BC04 strain resulted in a 25% increase in milbemycin production, from 2537 mg/L to 3169 mg/L. frontiersin.org In another study, rewiring a different regulatory cascade involving the AtcR/AtcK two-component system led to a twofold increase in the milbemycin titer to 1.34 g/L. asm.org Overexpression of another pathway-specific activator, kelR, enhanced the production of milbemycin A3/A4 by 38.1%. researchgate.net

Enhancing Precursor Supply: The biosynthesis of the milbemycin polyketide backbone depends on the availability of primary metabolites, specifically acyl-CoA precursors. mdpi.com Genome re-sequencing of the high-producing BC04 strain identified mutations in genes related to primary metabolism. researchgate.netnih.gov Based on this, a combinatorial engineering strategy was devised: the gene for citrate (B86180) synthase (sbi_04868) was downregulated using a CRISPRi system, while genes for acetyl-CoA carboxylase (sbi_06921-06922) and a gluconate transporter (sbi_04683) were overexpressed. This multi-target approach channeled more carbon into the biosynthetic pathway, increasing the milbemycin A3/A4 titer by 27.6% to 3164.5 mg/L. researchgate.netnih.gov A separate strategy focused on coordinating the supply of different acyl-CoA precursors by overexpressing acetyl-CoA carboxylase (ACC) and using temporal promoters to fine-tune the propionyl-CoA supply, which improved the final milbemycin titer by 39.5% to 3417.88 mg/L. mdpi.com

**Table 2: Selected Targeted Metabolic Engineering Strategies for Milbemycin Production in *S. bingchenggensis***

| Engineering Strategy | Genetic Target(s) | Modification | Outcome | Reference(s) |

|---|---|---|---|---|

| Regulatory Gene Engineering | sbbA | Inactivation (Deletion) | 25% increase in titer (to 3169 mg/L) | frontiersin.org |

| Regulatory Gene Engineering | AtcR/AtcK system | Rewiring of regulatory pathway | 2-fold increase in titer (to 1.34 g/L) | asm.org |

| Precursor Supply & Primary Metabolism | sbi_04868 (citrate synthase), sbi_06921-22 (acetyl-CoA carboxylase), sbi_04683 (gluconate transporter) | Downregulation (CRISPRi) & Overexpression | 27.6% increase in titer (to 3164.5 mg/L) | researchgate.net, nih.gov |

| Precursor Supply | Acetyl-CoA carboxylase (ACC), Propionyl-CoA pathway | Overexpression & Fine-tuning with temporal promoters | 39.5% increase in titer (to 3417.88 mg/L) | mdpi.com |

Application of Combinatorial Biosynthesis and Synthetic Biology

Combinatorial biosynthesis and synthetic biology represent the forefront of metabolic engineering, allowing for the production of known compounds in more efficient host organisms or the generation of novel, structurally diverse analogs. researcher.lifenih.gov This is often achieved by mixing and matching genes or entire modules from the biosynthetic pathways of different organisms. d-nb.info

A prime example of this approach is the engineered biosynthesis of milbemycins, including this compound, in a heterologous host. Streptomyces avermitilis, the industrial producer of the structurally similar macrolide avermectin, was selected as the host due to its high production capacity. nih.govresearchgate.net The strategy involved replacing key components of the avermectin polyketide synthase (PKS) with their counterparts from the milbemycin biosynthetic gene cluster of S. bingchenggensis. nih.govresearchgate.net

The key steps in this process were:

PKS Module Replacement: The genes AveA1 and AveA3 of the avermectin PKS in S. avermitilis were replaced with the corresponding milbemycin PKS genes, MilA1 and MilA3. nih.govresearchgate.net This modification successfully rerouted the host's biosynthetic machinery to produce a mixture of milbemycin compounds.

Initial Product Profile: The resulting engineered strain produced small amounts of milbemycins A3, A4, and D. However, the major products were C5-O-methylated versions (milbemycins B2, B3, and G), as the native S. avermitilis enzyme AveD methylated the milbemycin backbone. nih.govresearchgate.net

Post-PKS Tailoring Modification: To obtain the desired products, the gene aveD, which encodes the C5-O-methyltransferase, was subsequently inactivated. nih.govresearchgate.net This final step prevented the methylation reaction and led to the accumulation of milbemycin A3 and A4 at a titer of up to 377 mg/L in a 5-liter fermenter, along with trace quantities of this compound. nih.govresearchgate.net

This work demonstrated the feasibility of using a high-producing industrial strain as a chassis for the combinatorial biosynthesis of valuable related compounds like this compound. nih.gov

**Table 3: Combinatorial Biosynthesis of this compound in *S. avermitilis***

| Host Strain | Genetic Modification | Resulting Products | Reference(s) |

|---|---|---|---|

| S. avermitilis SA-01 | Replacement of AveA1/AveA3 with MilA1/MilA3 | Milbemycins A3, A4, D (minor) and their C5-O-methylated congeners B2, B3, G (major). | nih.gov, researchgate.net |

| S. avermitilis (PKS mutant) | Inactivation of aveD (C5-O-methyltransferase) | Milbemycins A3/A4 (up to 377 mg/L) and trace amounts of this compound. | nih.gov, researchgate.net |

Compound Index

Chemical Synthesis and Derivatization of Milbemycin D and Analogues

Total Synthesis Methodologies for Milbemycin D

The total synthesis of this compound is a formidable task that requires precise control over stereochemistry and the strategic assembly of its complex structural motifs. The primary challenges include the asymmetric synthesis of the spiroketal, the stereocontrolled construction of the hexahydrobenzofuran subunit, and the incorporation of the remote asymmetric center at C12. acs.org

The enantioselective total synthesis of (+)-Milbemycin D has been successfully accomplished, providing a route to the naturally occurring, biologically active stereoisomer. acs.orgacs.org A key challenge in these syntheses is the construction of the highly sensitive hexahydrobenzofuran fragment while maintaining the correct stereochemistry at the C2 position and the integrity of the C3,4 double bond. acs.org

One reported synthesis employs a sequential electrophilic cyclization and acs.orggoogle.com-sigmatropic rearrangement to form the oxygen-containing ring of the hexahydrobenzofuran unit and install the C5 hydroxyl group. acs.org The spiroketal fragment is assembled via a novel spiroketalization of a hydroxy pyrone, which effectively sets the anomeric stereocenter. acs.orgacs.org This strategy establishes the necessary functionality for the later connection of the two major fragments. acs.org

Key Steps in an Enantioselective Total Synthesis of (+)-Milbemycin D

| Step | Description | Reference |

|---|---|---|

| Hexahydrobenzofuran Synthesis | Utilizes a sequential electrophilic cyclization− acs.orggoogle.com-sigmatropic rearrangement to construct the ring and incorporate the C5 hydroxyl group. | acs.org |

| Spiroketal Synthesis | A novel spiroketalization of a hydroxy pyrone is used to set the anomeric stereocenter and prepare for fragment coupling. | acs.orgacs.org |

| Fragment Coupling | A lithium bromide-accelerated Wittig olefination connects the spiroketal and hexahydrobenzofuran subunits at the C10,11 double bond. | acs.org |

| Macrolactonization | Oxidation of the C1 hydroxyl group yields the seco acid, which then undergoes macrolactonization to form the 16-membered ring. | acs.org |

This approach successfully incorporates the sensitive C2 stereocenter and the C3,4 double bond without epimerization or unwanted migration. acs.org

Fragment-based strategies are central to managing the complexity of this compound's structure. These approaches involve the independent synthesis of major structural components—often referred to as the "northern" and "southern" hemispheres—which are later coupled to form the complete carbon skeleton. acs.orgcam.ac.uk

In the synthesis of (+)-Milbemycin D, the molecule is disconnected into two primary fragments:

The Spiroketal Fragment (Northern Hemisphere): This portion contains the characteristic 6,6-spiroketal system. acs.org

The Hexahydrobenzofuran Fragment (Southern Hemisphere): This fragment comprises the aromatic ring and the adjacent tetrahydrofuran (B95107) ring. acs.org

The coupling of these two pre-synthesized, optically pure fragments is a critical step. One effective method for this union is a Wittig olefination reaction, which forms the C10,11 double bond and links the two subunits. acs.org Following the coupling, the final macrocyclic ring is closed through a macrolactonization step. acs.org This convergent approach allows for the development of optimized routes to each complex fragment before their final assembly.

Semi-Synthetic Modifications from Natural Milbemycins

Semi-synthesis, which uses milbemycins obtained from fermentation as starting materials, is a practical and widely used approach for producing important derivatives and novel analogues. ontosight.ainih.gov This strategy leverages the complex core structure provided by nature, allowing chemists to focus on targeted modifications.

Milbemycin oxime is a commercially significant derivative synthesized from a mixture of natural milbemycins A3 and A4. nih.gov The synthesis is a two-step process that involves oxidation followed by oximation. science.govtandfonline.com

General Synthesis of Milbemycin Oxime

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1. Ketonization | The C5 hydroxyl group of the milbemycin starting material is oxidized to form the corresponding 5-keto intermediate (5-oxomilbemycin). | Oxidizing agents (e.g., CrO₃, Calcium Hypochlorite) | science.govgoogle.com |

| 2. Oximation | The 5-keto intermediate is reacted with hydroxylamine (B1172632) hydrochloride to form the 5-oxime derivative. | Hydroxylamine hydrochloride, often in a solvent like methanol (B129727) or dioxane. | google.comtandfonline.comgoogle.com |

The process begins with the selective oxidation of the milbemycin A3/A4 mixture to yield the intermediate 5-oxomilbemycins. science.gov This intermediate is then dissolved in a solvent system, such as methanol and dioxane, and treated with a hydroxylamine hydrochloride solution to produce the milbemycin oxime crude product. google.com Purification is typically achieved through crystallization. google.com Further derivatization can be accomplished, for example, by creating 5-O-acyl oximes from the 5-keto-5-oxime parent compounds. tandfonline.com

Introducing new functional groups onto the milbemycin scaffold is key to creating analogues with potentially improved properties. A variety of chemical techniques are employed to achieve these transformations, often requiring careful protection of existing reactive sites to ensure selectivity.

A powerful method for initial functionalization is microbial oxidation. For instance, the microbial oxidation of milbemycin A4 can produce 25a-hydroxymilbemycin A4 and 25b-hydroxymilbemycin A4, introducing a hydroxyl group at a position that is difficult to functionalize through conventional chemical means. tandfonline.com This new hydroxyl group serves as a chemical handle for subsequent modifications.

To prevent unwanted side reactions during these modifications, other reactive groups on the molecule, such as the C5 hydroxyl group, are often protected. A common strategy is to protect the C5-OH as a silyl (B83357) ether using reagents like t-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole. tandfonline.com

Once a hydroxyl group is installed and other sites are protected, a range of transformations can be performed:

Acylation: The hydroxyl group can be esterified. For example, 24a-hydroxymilbemycin A4 can be acylated with pivaloyl chloride. tandfonline.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonate esters. tandfonline.com

Substitution Reactions: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and then displaced by a nucleophile. This has been used to synthesize 24a-fluoromilbemycin A4 and 24a-methylmilbemycin A4. tandfonline.com

These chemical conversions are performed under conditions that avoid epimerization at the C2 position or migration of the double bond, to which milbemycins are sensitive, particularly under basic conditions. tandfonline.com

Design and Synthesis of Novel Milbemycin Analogues

The design and synthesis of novel milbemycin analogues are driven by the goal of enhancing biological activity and exploring the structure-activity relationship (SAR) of this class of compounds. Modifications are strategically made at various positions on the milbemycin core.

Researchers have synthesized series of novel analogues by introducing new alkyl and aryl groups at the 4'- and 13-positions. acs.orgresearchgate.net Another approach involves using deglycosylated ivermectin, an analogue of milbemycin, as a starting material to create derivatives containing ester and methoxy (B1213986) oxime groups through sub-structure ligation. researchgate.netsioc-journal.cn

The synthesis of C-24 and C-25 substituted analogues has also been a focus. tandfonline.comtandfonline.com Novel 25-substituted milbemycin A4 derivatives have been synthesized from hydroxylated precursors obtained via microbial oxidation. tandfonline.com Similarly, a variety of 24a-substituted milbemycin A4 derivatives, including those with new ester, sulfonate, fluoro, and methyl groups, have been prepared from 24a-hydroxymilbemycin A4. tandfonline.com These synthetic efforts, which involve acylation, sulfonylation, and substitution reactions, have led to the creation of compounds with varied biological profiles. tandfonline.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Milbemycin D |

| 5-O-acyl oximes |

| 5-O-t-butyldimethylsilyl-24a-(p-toluenesulfonyloxy)milbemycin A4 |

| 5-oxomilbemycin |

| 24a-(p-toluenesulfonyloxy)milbemycin A4 |

| 24a-fluoromilbemycin A4 |

| 24a-hydroxymilbemycin A4 |

| 24a-methylmilbemycin A4 |

| 25a-hydroxymilbemycin A4 |

| 25b-hydroxymilbemycin A4 |

| Calcium hypochlorite |

| Chromic trioxide (CrO₃) |

| Hydroxylamine hydrochloride |

| Imidazole |

| Ivermectin |

| Lithium bromide |

| Methanol |

| Milbemycin A3 |

| Milbemycin A4 |

| This compound |

| Milbemycin oxime |

| Pivaloyl chloride |

| t-Butyldimethylsilyl chloride (TBDMSCl) |

Structural Modifications at Key Positions (e.g., C-5, C-13, C-25, 4', 27)

The milbemycin scaffold offers several reactive sites that have been the focus of extensive chemical modification studies. Derivatization at key positions such as C-5, C-13, and C-25 has been a primary strategy for generating novel analogues with diverse properties. google.com

C-5 Position: The hydroxyl group at the C-5 position is a critical determinant of biological activity. nih.gov Modifications at this site have included protection of the hydroxyl group and its conversion to other functionalities. nih.gov For instance, some analogues, such as milbemycins J and K, feature a ketone at the C-5 position instead of the more common hydroxyl or methoxy group. jst.go.jp Additionally, 5-esterified milbemycins have been synthesized to explore structure-activity relationships. googleapis.com However, research indicates that the C-5 hydroxyl group is a significant structural requirement for retaining anthelmintic potency. nih.gov

C-13 Position: Unlike the avermectins, milbemycins are naturally unsubstituted at the C-13 position of the macrolide ring. nih.govcabidigitallibrary.org This has made the C-13 position a prime target for introducing new substituents. Synthetic strategies have been developed to introduce various groups, including alkyl and aryl moieties, at this location. researchgate.netnih.gov Furthermore, ether linkages have been successfully introduced at the C-13 position to create another class of derivatives. googleapis.com Metabolic studies have also identified 13β-hydroxylated metabolites, such as 13β-hydroxymilbemycin A4 5-oxime, indicating that this position is accessible for functionalization. cabidigitallibrary.org

C-25 Position: The substituent at the C-25 position is a point of natural variation among the milbemycin family, with this compound featuring an isopropyl group, while milbemycin A3 has a methyl and A4 has an ethyl group. jst.go.jpcabidigitallibrary.org This diversity arises from the incorporation of different carboxylic acid starter units during biosynthesis. nih.govsoton.ac.uk Chemists have expanded this diversity through both semi-synthetic and biosynthetic methods. Directed biosynthesis, which involves feeding precursor acids to the fermentation culture, has been used to generate novel side chains, such as a 1,3-dimethyl-1-pentene group. google.com Additionally, novel 25-substituted derivatives have been synthesized from 25-hydroxylated precursors obtained through microbial oxidation of milbemycin A4. tandfonline.com These new derivatives, including 25b-methylmilbemycin A4, have demonstrated enhanced acaricidal activity compared to the parent compound. tandfonline.com

4' and 27 Positions: The 4'-position has also been a target for derivatization, with studies reporting the synthesis of analogues containing new alkyl, aryl, and aminocarbonyl groups. researchgate.netnih.govccspublishing.org.cn Modifications at the C-27 position have also been explored, including hydroxylation.

The following table summarizes key structural modifications made to the milbemycin core.

| Position | Original Group (in this compound) | Type of Modification | Resulting Analogue/Group |

| C-5 | Hydroxyl (-OH) | Oxidation | Ketone (=O) (e.g., Milbemycin J) jst.go.jp |

| Esterification | Alkanoyloxy group googleapis.com | ||

| Conversion | Amide group nih.gov | ||

| C-13 | Hydrogen (-H) | Alkylation/Arylation | Alkyl or Aryl substituents researchgate.netnih.gov |

| Etherification | Alkyl or Benzyl ethers googleapis.com | ||

| Hydroxylation | Hydroxyl group (-OH) cabidigitallibrary.org | ||

| C-25 | Isopropyl (-CH(CH₃)₂) | Biosynthetic | 1,3-dimethyl-1-pentene google.com |

| Semi-synthesis | 25b-methyl from 25b-hydroxy precursor tandfonline.com | ||

| C-4' | Hydroxyl (-OH) | Acylation/Carbamoylation | Alkyl, Aryl, or Aminocarbonyl groups researchgate.netnih.govccspublishing.org.cn |

Bioisosteric Replacements and Their Synthetic Routes

Bioisosteric replacement is a strategy in medicinal and agricultural chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. researchgate.net This approach has been applied to the milbemycin scaffold.

A notable example involves the modification of the C-5 hydroxyl group. In a study to probe the importance of this group, it was converted into various amide groups, which can be considered bioisosteres of the hydroxyl functionality. nih.gov The synthetic route for this transformation typically involves initial protection of the C-5 hydroxyl, followed by chemical manipulation and deprotection, or direct conversion depending on the specific reagents and conditions used. However, biological testing of these C-5 amide derivatives revealed that the hydroxyl group is a critical structural feature for maintaining anthelmintic activity, highlighting the limitations of this particular bioisosteric swap. nih.gov

| Original Group | Position | Bioisosteric Replacement |

| Hydroxyl (-OH) | C-5 | Amide (-NHCOR) nih.gov |

Development of Analogues with Altered Stereochemistry

The complex, three-dimensional structure of this compound contains numerous stereocenters, and the specific configuration of these centers is crucial for its biological function. The development of analogues with altered stereochemistry is a sophisticated approach to probe the molecule's interaction with its biological target and to potentially create novel compounds.

One area of focus has been the stereochemistry at C-5. The absolute configuration of the C-5 hydroxyl group was determined to be 'R' through methods including the comparison of the specific optical rotation of this compound and its acetate (B1210297) with their corresponding C-5 epimeric isomers. jst.go.jp The synthesis of such epimers is essential for understanding the stereochemical requirements for activity.

Epimerization at other positions is also a known phenomenon. The C-2 position, for instance, can readily epimerize under basic conditions. tandfonline.com This sensitivity requires careful control of pH during synthetic manipulations to avoid the formation of unwanted stereoisomers. tandfonline.commdpi.com The C-2 epimers can subsequently undergo an irreversible migration of the Δ³,⁴ double bond to form the conjugated Δ² isomer. tandfonline.com

Modern total synthesis provides powerful tools for creating analogues with precisely controlled stereochemistry. De novo asymmetric total syntheses, such as the one developed for milbemycin β₃, utilize asymmetric catalysis to establish the absolute stereochemistry of each chiral center from the ground up. nih.gov This strategy allows for the creation of stereochemically pure isomers that are difficult or impossible to access through the derivatization of the natural product, enabling a more thorough exploration of the impact of stereochemistry on function. nih.gov

| Position | Stereochemical Variation | Context/Method |

| C-2 | Epimerization | Occurs under basic conditions, can lead to double bond migration. tandfonline.com |

| C-5 | Epimers (R vs. S) | Synthesized and compared to determine the natural configuration. jst.go.jp |

| Multiple | De novo Synthesis | Asymmetric catalysis used to establish absolute stereochemistry during total synthesis. nih.gov |

Mechanistic Investigations of Biological Activity of Milbemycin D

Interaction with Ligand-Gated Chloride Channels

The primary mode of action of Milbemycin D involves its interaction with ligand-gated chloride channels, which are critical for neurotransmission. This interaction differs between invertebrates and mammals, providing a basis for its selective toxicity.

Glutamate-Gated Chloride Channels (GluCls) as Primary Targets in Invertebrates

In invertebrates such as nematodes and arthropods, the principal targets of this compound are glutamate-gated chloride channels (GluCls). researchgate.netfrontiersin.org These channels, which are absent in vertebrates, are crucial for the regulation of nerve and muscle cell activity. frontiersin.org this compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel that is distinct from the glutamate (B1630785) binding site. nih.gov This binding potentiates the effect of glutamate, causing the channels to open in a way that is essentially irreversible. researchgate.netnih.gov The prolonged influx of chloride ions leads to hyperpolarization of the neuronal and muscular membranes, resulting in flaccid paralysis and ultimately the death of the parasite. cabidigitallibrary.orgresearchgate.net The high affinity of milbemycins for these invertebrate-specific channels is a key reason for their effectiveness as anthelmintics. researchgate.net

Table 1: Research Findings on this compound and Invertebrate GluCls

| Finding | Description |

|---|---|

| Primary Target | Glutamate-gated chloride channels (GluCls) are the main site of action in invertebrates. researchgate.netfrontiersin.org |

| Mechanism | This compound acts as a positive allosteric modulator, enhancing the effect of glutamate. nih.gov |

| Channel Effect | It causes a prolonged, essentially irreversible opening of the chloride channels. researchgate.netnih.gov |

| Physiological Outcome | The sustained chloride ion influx leads to hyperpolarization, causing flaccid paralysis and death of the parasite. cabidigitallibrary.orgresearchgate.net |

| Selectivity | The high affinity for invertebrate-specific GluCls contributes to its selective toxicity. researchgate.net |

Gamma-Aminobutyric Acid Type A Receptors (GABA-A) in Mammalian Systems

In mammals, this compound can interact with gamma-aminobutyric acid type A (GABA-A) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. nih.govfrontiersin.org Similar to its effect on GluCls, it can enhance the action of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. nih.gov However, the affinity of milbemycins for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls. frontiersin.org The blood-brain barrier, which is protected by the P-glycoprotein efflux pump, typically prevents milbemycins from reaching the central nervous system in high concentrations. nih.govfrontiersin.org

Modulation of ATP-Binding Cassette (ABC) Transporters

Beyond its effects on ion channels, this compound has been shown to modulate the function of ATP-binding cassette (ABC) transporters, a family of proteins that transport various molecules across cell membranes.

Inhibition of Efflux Pumps (e.g., Cdr1, CgCDR1)

This compound and its derivatives have been identified as inhibitors of ABC transporters that function as efflux pumps in certain pathogenic fungi, such as Candida albicans and Candida glabrata. toku-e.comresearchgate.netnih.gov Specifically, they can inhibit pumps like Cdr1 and CgCDR1, which are often responsible for multidrug resistance by actively removing antifungal agents from the fungal cells. researchgate.netnih.govresearchgate.net By blocking these pumps, this compound can increase the intracellular concentration of other drugs. researchgate.net

Implications for Synergistic Effects with Other Therapeutic Agents

The inhibition of fungal efflux pumps by milbemycins has important therapeutic implications. It has been demonstrated that milbemycins can act synergistically with antifungal drugs like fluconazole (B54011), effectively reversing azole resistance in clinically relevant fungal strains. nih.govresearchgate.netportico.org This synergistic activity has been observed both in vitro and in animal models of fungal infections. nih.govportico.org For instance, co-administration of a milbemycin with fluconazole has been shown to enhance the antifungal effect in a mouse model of pyelonephritis caused by fluconazole-resistant Candida albicans. portico.org

Table 2: Synergistic Effects of this compound with Therapeutic Agents

| Organism | Therapeutic Agent | Effect |

|---|---|---|

| Candida albicans | Fluconazole | Reversal of fluconazole resistance. researchgate.netportico.org |

| Candida glabrata | Fluconazole | Synergistic activity against resistant strains. nih.gov |

Proposed Secondary or Adjunctive Mechanisms of Action

Role of Reactive Oxygen Species (ROS) Formation

While the primary mode of action for milbemycins against parasites involves ion channel disruption, research into their broader biological activities has uncovered additional mechanisms, including the potential induction of oxidative stress. Investigations, particularly concerning the antifungal properties of milbemycin derivatives, suggest that the formation of Reactive Oxygen Species (ROS) may play a significant role. toku-e.comasm.org

Studies using oxim derivatives of milbemycin A3/A4 have demonstrated intrinsic fungicidal activity against species such as Candida glabrata and Candida albicans. asm.orgnih.gov This fungicidal effect is hypothesized to be linked to the generation of ROS within the fungal cells. toku-e.comasm.orgnih.gov In support of this, transcriptional analysis of C. glabrata and C. albicans exposed to a milbemycin A3 oxim derivative revealed a common set of regulated genes involved in various stress responses. asm.orgnih.gov A notable portion of these upregulated genes are associated with oxidoreductive processes, directly implicating oxidative stress as a consequence of milbemycin exposure. nih.gov

This induction of an oxidative stress response suggests that beyond their well-documented neurotoxic effects on invertebrates, milbemycins can disrupt cellular homeostasis through other pathways, with ROS formation being a key element of their fungicidal action. asm.orgnih.gov

Table 1: Summary of Gene Response in Candida Species to Milbemycin A3 Oxim

| Organism | Condition | Observed Genetic Response | Implication |

|---|---|---|---|

| Candida glabrata | Exposure to A3 Oxim | Upregulation of genes involved in stress responses, including oxidoreductive processes. nih.gov | Suggests an induced oxidative stress response. nih.gov |

Comparative Pharmacodynamics with Other Macrocyclic Lactones

This compound belongs to the macrocyclic lactone (ML) class, which also includes the avermectins (e.g., ivermectin, selamectin) and other milbemycins (e.g., moxidectin (B1677422), milbemycin oxime). nih.govhuveta.hu While sharing a core mechanism of action, there are notable pharmacodynamic and structural differences among these compounds.

The primary pharmacodynamic target for all MLs, including milbemycins and avermectins, is the glutamate-gated chloride channel (GluCl) found exclusively in invertebrates. frontiersin.orgnih.govnih.gov Binding of an ML to these channels causes a slow-opening and essentially irreversible influx of chloride ions into nerve and muscle cells. nih.govcambridge.org This leads to hyperpolarization of the cell membrane, ultimately resulting in flaccid paralysis and death of the parasite. toku-e.comwikipedia.org Research on the pharyngeal muscle of Ascaris suum demonstrated that this compound causes a dose-dependent potentiation of the response to the natural ligand, glutamate. cambridge.org

Structurally, both avermectins and milbemycins possess a characteristic 16-membered macrocyclic lactone ring. nih.govfrontiersin.org A key distinction is that milbemycins are unglycosylated, lacking the disaccharide moiety at the C-13 position that is characteristic of avermectins. cabidigitallibrary.org

Despite the common target, differences in potency and spectrum of activity exist. Moxidectin, another member of the milbemycin subfamily, is considered the most potent and lipophilic of the MLs. d-nb.infonih.gov This high lipophilicity contributes to greater tissue distribution and a longer half-life compared to ivermectin. nih.govd-nb.info In comparative studies against susceptible heartworm (Dirofilaria immitis) strains, moxidectin demonstrated 100% efficacy at a much lower dose (0.5 µg/kg) than milbemycin oxime (500 µg/kg) and ivermectin (6 µg/kg). d-nb.infonih.gov These variations in potency underscore the subtle but significant pharmacodynamic differences that arise from the structural modifications within the macrocyclic lactone class.

Table 2: Comparative Pharmacodynamic Properties of Macrocyclic Lactones

| Compound / Subclass | Chemical Subclass | Key Structural Feature | Primary Target | Reported Potency / Efficacy Notes |

|---|---|---|---|---|

| This compound | Milbemycin | Unglycosylated at C-13. cabidigitallibrary.org | Glutamate-gated chloride channels (GluCls). cambridge.org | Potentiates glutamate response in Ascaris suum. cambridge.org |

| Milbemycin Oxime | Milbemycin | Unglycosylated at C-13; Oximated derivative of A3/A4. nih.gov | Glutamate-gated chloride channels (GluCls). wikipedia.org | 100% efficacy against susceptible D. immitis at 500 µg/kg. d-nb.infonih.gov |

| Moxidectin | Milbemycin | Unglycosylated at C-13. huveta.hu | Glutamate-gated chloride channels (GluCls). todaysveterinarypractice.com | Highly potent and lipophilic; 100% efficacy against susceptible D. immitis at 0.5 µg/kg. d-nb.infonih.gov |

| Ivermectin | Avermectin (B7782182) | Glycosylated at C-13 with a disaccharide. cabidigitallibrary.org | Glutamate-gated chloride channels (GluCls). frontiersin.org | 100% efficacy against susceptible D. immitis at 6 µg/kg. d-nb.infonih.gov |

| Selamectin | Avermectin | Glycosylated at C-13 with a disaccharide. huveta.hu | Glutamate-gated chloride channels (GluCls). nih.gov | Considered to have a wide margin of safety. huveta.hu |

Structure Activity Relationship Sar Studies of Milbemycin D and Its Derivatives

Significance of the 16-Membered Macrocyclic Lactone Ring System

The 16-membered macrocyclic lactone ring is the fundamental scaffold of all milbemycins and the closely related avermectins, serving as the common pharmacophore essential for their biological activity. nih.govsgul.ac.uk This large, architecturally novel ring system is produced by soil actinomycetes of the genus Streptomyces. veteriankey.comnih.gov It is considered the basic skeleton responsible for the potent and broad-spectrum antiparasitic, insecticidal, and acaricidal properties of the class. nih.govresearchgate.net The macrolide ring's conformation is critical for binding to target receptors, primarily glutamate-gated chloride channels (GluCls) in invertebrates. d-nb.infonih.gov This interaction leads to hyperpolarisation of neuronal and muscle cells, blocking signal transfer and causing paralysis and death of the target organism. ayurvedjournal.comwikipedia.org Both avermectin (B7782182) and milbemycin families share this common 16-member macrocyclic lactone ring, underscoring its central role in their mechanism of action. nih.govsgul.ac.uk

Contribution of Spiroketal and Benzofuran (B130515) Moieties to Activity

Fused to the macrocyclic lactone core of Milbemycin D are two key structural units: a spiroketal moiety and a hexahydrobenzofuran moiety. ymaws.com These components are critical for establishing the specific three-dimensional arrangement of the molecule, which is recognized by the target chloride ion channel receptors. nih.gov The spiroketal ring system, typically consisting of two six-membered rings, extends from C-17 to C-25 of the macrocycle. ymaws.comcabidigitallibrary.org The hexahydrobenzofuran unit is fused from C-2 to C-8a. ymaws.com This rigid, complex fusion of rings locks the macrocycle into a specific conformation that is essential for high-affinity binding to the invertebrate-specific GluCls, which is ultimately responsible for the potent biological activity of the milbemycin class. nih.gov

Influence of Substituents at the C-5 Position on Biological Potency

The substituent at the C-5 position of the benzofuran moiety plays a critical role in modulating the biological potency of milbemycin derivatives. In naturally occurring compounds like this compound, this position is occupied by a hydroxyl group, which has been shown to be a crucial structural requirement for retaining significant anthelmintic activity. researchgate.netnih.gov

Research involving the modification of this hydroxyl group has provided key insights into its importance:

Protection or Replacement: Protecting the C-5 hydroxyl group or converting it into amide bioisosteres leads to a drastic reduction in anthelmintic potency against nematodes such as Nippostrongylus brasiliensis. researchgate.netnih.gov

Oxidation: Conversion of the C-5 hydroxyl to a ketone group, as seen in 5-ketomilbemycin A4, results in only moderate activity. tandfonline.com

Oximation: In contrast, the synthesis of 5-oxime derivatives from the 5-keto analogues leads to a significant potentiation of activity, particularly against microfilariae of Dirofilaria immitis. cabidigitallibrary.orgtandfonline.com The 5-keto-5-oxime of this compound showed efficacy superior to the parent compound, indicating that the hydroxyimino group not only acts as a bioisostere of the hydroxyl function but actively enhances potency against this specific parasite. tandfonline.com

Other Derivatives: 5-amido and 5-hydrazone derivatives were found to be only marginally active in antiparasitic screens. cabidigitallibrary.org

These findings highlight that while the C-5 hydroxyl group is important, specific modifications like oximation can lead to derivatives with superior and more targeted biological activity.

Table 1: Effect of C-5 Position Modifications on Biological Activity

| C-5 Substituent | Parent Compound | Target Organism | Observed Activity | Reference(s) |

| Hydroxyl (-OH) | This compound / A4 | Nippostrongylus brasiliensis | High (Structural requirement for activity) | researchgate.netnih.gov |

| Protected Hydroxyl | This compound / A4 | Nippostrongylus brasiliensis | Drastically reduced potency | researchgate.netnih.gov |

| Amide (-CONH₂) | This compound / A4 | Nippostrongylus brasiliensis | Drastically reduced potency | researchgate.netnih.gov |

| Ketone (=O) | Milbemycin A4 | Dirofilaria immitis | Moderate activity | tandfonline.com |

| Oxime (=NOH) | This compound / A4 | Dirofilaria immitis | High efficacy, superior to parent compound | cabidigitallibrary.orgtandfonline.com |

Effects of Side Chains at the C-25 Position on Spectrum of Activity

The alkyl substituent at the C-25 position of the spiroketal is a key determinant of the potency and spectrum of activity of milbemycins. Naturally occurring milbemycins differ from each other primarily by the substitution at this position. cabidigitallibrary.org this compound characteristically features an isopropyl group at C-25, which distinguishes it from milbemycins A3 and A4, which bear methyl and ethyl groups, respectively. nih.govymaws.com

SAR studies have demonstrated the following relationships:

Acaricidal Activity: The nature of the C-25 substituent significantly influences acaricidal potency. In one study, derivatives of milbemycin A4 were synthesized with novel C-25 substituents. All synthesized derivatives showed higher activity against the two-spotted spider mite (Tetranychus urticae) than the parent milbemycin A4. nih.gov Notably, some of these derivatives had higher acaricidal activity than this compound, with 25b-methylmilbemycin A4 being the most active derivative identified in the study. nih.gov

Insecticidal Activity: The C-25 side chain also impacts insecticidal activity. The creation of hybrid molecules by swapping biosynthetic domains between avermectin and milbemycin producers has generated novel compounds. A mixture of 25-methyl and 25-ethyl ivermectin (structurally related to milbemycins) exhibited a 4.6-fold increase in insecticidal activity against Caenorhabditis elegans and a 5.7-fold increase against the second-instar larva of Mythimna separata compared to a standard milbemycin A3/A4 mixture. d-nb.info

General Potency: Milbemycins with an isopropyl or sec-butyl side chain at C-25, like this compound, are generally potent anthelmintics. ymaws.com The presence of a substituted olefinic side chain at C-25 is a feature of the potent derivative moxidectin (B1677422). cabidigitallibrary.org

Table 2: Influence of C-25 Substituents on Pest Activity

| C-25 Substituent | Compound Type | Target Pest | Relative Activity | Reference(s) |

| Methyl (-CH₃) | Milbemycin A3 | General | Baseline | cabidigitallibrary.org |

| Ethyl (-CH₂CH₃) | Milbemycin A4 | General | Baseline | cabidigitallibrary.org |

| Isopropyl (-CH(CH₃)₂) | This compound | General | Potent | nih.govymaws.com |

| 25b-methyl | Milbemycin A4 derivative | Tetranychus urticae | Higher than this compound | nih.gov |

| Methyl/Ethyl Mixture | Ivermectin derivative | Caenorhabditis elegans | 4.6x higher than Milbemycin A3/A4 | d-nb.info |

| Methyl/Ethyl Mixture | Mythimna separata | 5.7x higher than Milbemycin A3/A4 | d-nb.info |

Impact of Modifications at C-13 and Other Peripheral Positions

A defining structural feature that distinguishes the milbemycin family from the avermectins is the lack of a substituent at the C-13 position of the macrocyclic ring. cabidigitallibrary.orgmeritresearchjournals.org Avermectins possess a large bisoleandrosyl sugar moiety at this position, whereas milbemycins are unsubstituted, having a proton instead. nih.govcabidigitallibrary.org

The significance of this position is profound:

Avermectin Aglycones: Removal of the sugar moiety from avermectins to yield the corresponding aglycone, which has a polar α-hydroxy group at C-13, results in a loss of anthelmintic activity. ymaws.comasm.org

13-Deoxy Avermectins: However, subsequent removal of this 13-α-hydroxy group creates a 13-deoxy avermectin aglycone. This modification restores potent anthelmintic activity, and the resulting structure is essentially a milbemycin. ymaws.com In fact, 22,23-dihydro-13-deoxy-avermectin B₁ is identical to this compound. ymaws.com This demonstrates that the absence of a large polar group at C-13 is critical for the high potency of the milbemycin scaffold.

Modifications at other peripheral positions have also been explored to create potent derivatives. A notable example is the C-23 position. The semi-synthetic derivative moxidectin differs from its parent compound nemadectin (B27624) by the addition of a methoxime moiety at C-23, a feature unique to moxidectin that contributes to its high lipophilicity and potency. nih.govcabidigitallibrary.org

SAR Correlating Structural Features with Specific Anthelmintic, Insecticidal, Acaricidal, and Antifungal Activities

The specific biological profile of a milbemycin derivative is a composite of its various structural features. SAR studies allow for the correlation of these features with distinct bioactivities.

Anthelmintic Activity: High anthelmintic potency is strongly associated with an unsubstituted C-13 position and a free hydroxyl group at C-5. ymaws.comresearchgate.netnih.gov Derivatives where the C-5 hydroxyl is removed or modified (e.g., converted to an amide) show drastically reduced potency against nematodes like Trichostrongylus colubriformis and Nippostrongylus brasiliensis. researchgate.net However, conversion to a 5-oxime can enhance activity against specific nematodes like Dirofilaria immitis. tandfonline.com The nature of the C-25 alkyl group also contributes to potency. ymaws.com

Insecticidal Activity: Good insecticidal activity against pests such as the oriental armyworm and black bean aphid has been observed in milbemycin analogues. researchgate.netacs.org While many modifications at the C-13 position with alkyl or aryl groups resulted in low acaricidal activity, they retained good insecticidal activity. researchgate.netacs.org The combination of specific C-25 side chains (methyl and ethyl) in ivermectin-milbemycin hybrid structures has been shown to significantly enhance insecticidal effects against Mythimna separata. d-nb.info

Acaricidal Activity: Milbemycins were first discovered due to their remarkable acaricidal activity against plant mites. cabidigitallibrary.orgjcpa.or.jp This activity is highly sensitive to the C-25 substituent. This compound, with its C-25 isopropyl group, is a potent acaricide. cabidigitallibrary.org Furthermore, synthetic modification of the C-25 position in Milbemycin A4 has yielded derivatives with even greater potency against Tetranychus urticae than this compound. nih.gov

Antifungal Activity: Recently, milbemycins have been identified as having a novel antifungal role. Their primary mechanism in this context is the inhibition of ATP-binding cassette (ABC) efflux pumps in fungi. nih.gov This action can reverse azole resistance in fungal pathogens like Candida albicans, C. auris, and Cryptococcus neoformans by preventing the fungi from pumping out the antifungal drug. nih.govoup.com Milbemycin α9, in particular, was found to significantly enhance the activity of posaconazole. nih.gov Beyond this adjuvant effect, some milbemycin oxime derivatives have demonstrated intrinsic fungicidal activity at higher concentrations, possibly by inducing the formation of reactive oxygen species. nih.gov

Table 3: Summary of SAR for Different Biological Activities

| Activity | Key Structural Requirements | Notes | Reference(s) |

| Anthelmintic | Unsubstituted C-13; Free C-5 hydroxyl group (or 5-oxime for specific targets). | Loss of C-5 -OH drastically reduces potency. | ymaws.comresearchgate.nettandfonline.com |

| Insecticidal | Tolerant of C-13 modifications; Specific C-25 side chains (e.g., methyl/ethyl mix). | Activity is dose-dependent. | d-nb.inforesearchgate.net |

| Acaricidal | Highly dependent on C-25 substituent (e.g., isopropyl, modified methyl). | The original activity for which milbemycins were discovered. | nih.govjcpa.or.jp |

| Antifungal | Ability to inhibit ABC efflux pumps; Some derivatives show intrinsic fungicidal effects. | A newer application; can act as an adjuvant to restore azole susceptibility. | nih.govoup.comnih.gov |

Biological Efficacy Studies and Target Organisms of Milbemycin D

Anthelmintic Efficacy Research

Milbemycin D and its derivatives have shown significant efficacy against a range of parasitic nematodes, including filarial and gastrointestinal worms.

Against Filarial Nematodes (e.g., Dirofilaria immitis larvae and microfilariae)

This compound has been investigated for its effects on Dirofilaria immitis, the causative agent of heartworm disease. Studies have shown that a single oral administration of this compound can lead to a significant decrease in the number of circulating microfilariae in infected dogs. jst.go.jp One study observed that the number of microfilariae dropped to 3 to 8% of the pretreatment levels within one week of administration. jst.go.jp This reduced level was maintained for approximately eight weeks before gradually increasing, though it did not return to the initial levels within the 20-week observation period. jst.go.jp

Further research into the mechanism of action revealed that this compound inhibits the development of heartworm embryos within the female worm. jst.go.jp While it does not directly kill the intrauterine microfilariae, it causes degeneration and collapse of morular embryos, leading to a decrease in the number of developing microfilariae over time. jst.go.jp After 20 weeks, no new microfilariae were found to be developing in the treated worms. jst.go.jp

Monthly administration of this compound as part of a prophylactic program has been shown to eliminate circulating microfilariae after one to five treatments, preventing their reappearance in the subsequent mosquito season. jst.go.jp This suggests that this compound can induce an occult heartworm infection by suppressing the reproductive capabilities of the adult female worms. jst.go.jp

It is important to note that while this compound is effective against microfilariae, it does not eliminate adult Dirofilaria immitis. avma.org

A derivative, milbemycin oxime, which is a mixture of A3 and A4 oximes, has also demonstrated high efficacy against the developmental stages of D. immitis in dogs. vin.comcabidigitallibrary.org Studies have shown that milbemycin oxime can provide complete protection against heartworm infection when administered monthly. vin.comcabidigitallibrary.orgd-nb.info Research has also been conducted on its efficacy in cats, where it has been shown to be an effective chemoprophylactic agent against D. immitis. kc-usercontent.comnih.gov However, some studies have reported incomplete protection with single doses, while consecutive treatments provided full control. nih.gov There have also been increasing reports of a lack of efficacy in heartworm prevention in some regions of the US. europa.eufrontiersin.orgnih.gov

**Table 1: Summary of Research on this compound and its Derivatives against *Dirofilaria immitis***

| Compound | Organism | Study Type | Key Findings | Citation |

|---|---|---|---|---|

| This compound | Dirofilaria immitis (microfilariae) | In vivo (dogs) | Single dose significantly reduced circulating microfilariae. Monthly treatment eliminated microfilariae. Inhibited embryonic development in adult female worms. | jst.go.jp |

| Milbemycin Oxime | Dirofilaria immitis (larvae) | In vivo (dogs) | Highly efficacious against developmental stages. Monthly administration provides effective protection. | vin.comcabidigitallibrary.org |

| Milbemycin Oxime | Dirofilaria immitis (larvae) | In vivo (cats) | Single treatment prevented establishment of infection. Repeated treatments showed complete prevention. | kc-usercontent.comnih.gov |

Against Gastrointestinal Nematodes (e.g., Ancylostoma spp., Toxocara spp., Trichuris vulpis)

This compound has demonstrated efficacy against common gastrointestinal nematodes in dogs. Early studies using a formulation of milbemycins showed high effectiveness in eliminating adult Toxocara canis (roundworms) and Ancylostoma caninum (hookworms). avma.org The same formulation also caused a significant decrease in the fecal egg counts of Trichuris vulpis (whipworms), although it was not always effective in removing all adult worms. avma.org

Subsequent research focused on milbemycin oxime, a derivative of milbemycin. In experimentally induced infections, milbemycin oxime was highly effective against adult T. canis. avma.orgpopline.org Treated dogs showed a rapid decline in fecal egg counts, and at necropsy, no adult worms were found in the treated groups. avma.orgpopline.org Field studies have also confirmed the efficacy of milbemycin oxime in reducing fecal egg counts for T. canis by over 96%. fda.gov A combination of milbemycin oxime and spinosad was also found to be highly effective against larval (L4) and immature adult stages of T. canis. researchgate.netnih.gov

Against A. caninum, milbemycin oxime has shown high efficacy, with studies reporting a 97.8% reduction in adult worms in naturally infected dogs. avma.org In experimentally infected dogs, efficacy against adult A. caninum was 96.5% after a single treatment and 99.5% after two treatments. avma.orgnih.gov It is noteworthy that milbemycin oxime was found to be ineffective against another hookworm species, Uncinaria stenocephala. avma.orgnih.govavma.org The combination of milbemycin oxime and afoxolaner (B517428) also demonstrated a 99.7% efficacy against adult A. caninum. clinglobal.com

For Trichuris vulpis, milbemycin oxime has been shown to be effective. fda.gov A study comparing moxidectin (B1677422) and a milbemycin oxime/lufenuron combination found the latter to be 99.6% effective against naturally acquired T. vulpis infections. nih.gov Another study reported a 96.8% reduction in whipworms. researchgate.net A combination of spinosad and milbemycin oxime also showed a 96.5% efficacy against experimentally induced T. vulpis infections. europa.eu

Table 2: Efficacy of this compound and Derivatives against Gastrointestinal Nematodes

| Compound/Product | Target Nematode | Efficacy | Citation |

|---|---|---|---|

| This compound formulation | Toxocara canis | Highly efficacious in eliminating adults | avma.org |

| Milbemycin Oxime | Toxocara canis | >96% reduction in fecal egg counts | fda.gov |

| Milbemycin Oxime/Spinosad | Toxocara canis (L4 and immature adult) | 96.15% - 100% efficacy | researchgate.netnih.gov |

| This compound formulation | Ancylostoma caninum | Highly efficacious in eliminating adults | avma.org |

| Milbemycin Oxime | Ancylostoma caninum | 96.5% - 99.5% efficacy against adults | avma.orgnih.gov |

| Milbemycin Oxime/Afoxolaner | Ancylostoma caninum | 99.7% efficacy against adults | clinglobal.com |

| This compound formulation | Trichuris vulpis | Marked decrease in egg counts | avma.org |

| Milbemycin Oxime/Lufenuron | Trichuris vulpis | 99.6% efficacy | nih.gov |

| Milbemycin Oxime/Spinosad | Trichuris vulpis | 96.5% efficacy | europa.eu |

Studies on Other Parasitic Nematodes (Nippostrongylus brasiliensis, Caenorhabditis elegans, Meloidogyne incognita, Bursaphelenchus xylophilus)

The biological activity of this compound and its derivatives has been evaluated against a variety of other parasitic nematodes.

In vitro studies on Nippostrongylus brasiliensis have been instrumental in understanding the structure-activity relationships of milbemycin compounds. Research on derivatives of milbemycin A4 and D revealed that the hydroxyl group at the C-5 position is a crucial structural requirement for maintaining anthelmintic activity. researchgate.netnih.govresearchgate.net Modifications at this position, such as conversion to amido, oxo, and hydrazone derivatives, resulted in only marginal activity. cabidigitallibrary.org

The free-living nematode Caenorhabditis elegans has served as a model organism to investigate the mode of action of milbemycins. cabidigitallibrary.orgresearchgate.netcapes.gov.br Studies have shown a strong correlation between the nematocidal activity of this compound and its ability to activate glutamate-sensitive chloride channels in the nematode's nerve cells. nih.gov This activation leads to an influx of chloride ions, hyperpolarization of the nerve cell membrane, and subsequent paralysis and death of the worm. capes.gov.brnih.gov

Research has also extended to plant-parasitic and wood-parasitic nematodes. New milbemycin metabolites, isolated from genetically engineered strains of Streptomyces, have demonstrated potent nematocidal activity against the pine wood nematode, Bursaphelenchus xylophilus. tandfonline.comresearchgate.netnih.govfigshare.comcabidigitallibrary.org This indicates a potential application for milbemycin compounds in the control of plant diseases caused by nematodes. There is also evidence of efficacy against the root-knot nematode Meloidogyne incognita.

Table 3: Efficacy of this compound and its Derivatives Against Other Nematodes

| Compound/Derivative | Target Organism | Study Type | Key Findings | Citation |

|---|---|---|---|---|

| This compound derivatives | Nippostrongylus brasiliensis | In vitro | C-5 hydroxyl group is essential for anthelmintic activity. | researchgate.netnih.govcabidigitallibrary.org |

| This compound | Caenorhabditis elegans | In vitro | Activates glutamate-gated chloride channels, leading to paralysis. | nih.gov |

| New milbemycin metabolites | Bursaphelenchus xylophilus | In vitro | Potent nematocidal activity. | tandfonline.comresearchgate.netnih.govfigshare.com |

Insecticidal and Acaricidal Efficacy Research

In addition to its anthelmintic properties, this compound and its derivatives have been studied for their effectiveness against various mites and insects.

Studies on Mite Species (Tetranychus spp., Sarcoptes, Demodex)

Milbemycin compounds have shown significant acaricidal activity. Novel 25-substituted derivatives of milbemycin A4 exhibited higher activity against the two-spotted spider mite, Tetranychus urticae, than the parent compound and even this compound. doi.org One derivative, 25b-methylmilbemycin A4, achieved 100% mortality at a concentration of 1 part per million (ppm). doi.org Other new milbemycin metabolites have also demonstrated potent acaricidal activity against Tetranychus cinnabarinus. tandfonline.comresearchgate.netnih.gov

In the veterinary field, milbemycin oxime is used to treat demodicosis in dogs, a skin disease caused by Demodex mites. todaysveterinarypractice.comcabidigitallibrary.org Studies have shown that oral administration of milbemycin oxime is an effective treatment for canine generalized demodicosis caused by Demodex canis. todaysveterinarypractice.comscirp.orgnih.govdvm360.com

Efficacy against Insect Pests (e.g., oriental armyworm, black bean aphid)

The initial discovery of milbemycins highlighted their insecticidal properties. cabidigitallibrary.org While specific, detailed studies on the efficacy of this compound against the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae) are not extensively available in the provided search results, the broader class of milbemycins is recognized for its insecticidal activity.

Table 4: Acaricidal Efficacy of Milbemycin Derivatives

| Compound/Derivative | Target Mite | Efficacy | Citation |

|---|---|---|---|

| 25b-methylmilbemycin A4 | Tetranychus urticae | 100% mortality at 1 ppm | doi.org |

| New milbemycin metabolites | Tetranychus cinnabarinus | Potent acaricidal activity | tandfonline.comresearchgate.netnih.gov |

| Milbemycin Oxime | Demodex canis | Effective for treatment of canine generalized demodicosis | todaysveterinarypractice.comscirp.orgdvm360.com |

Antifungal Activity Research

Research into the antifungal properties of milbemycin compounds has revealed significant activity against various fungal pathogens, particularly within the Candida genus. This activity is a subject of growing interest, especially in the context of rising antifungal drug resistance.

Activity against Candida Species (Candida albicans, Candida glabrata, Candida auris)